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Abstract
Azelaic acid, a dicarboxylic acid of significant interest in dermatology and drug development,

boasts a fascinating history of discovery rooted in the study of skin microflora. This technical

guide provides an in-depth exploration of the origins of azelaic acid, detailing its initial

identification and the key researchers involved. Furthermore, it delineates its primary natural

sources, including commercially important grains and the commensal yeast Malassezia furfur.

This document furnishes quantitative data on the concentration of azelaic acid in these

sources, presents detailed experimental protocols for its extraction and analysis, and illustrates

key signaling pathways influenced by this multifaceted molecule.

Discovery of Azelaic Acid
The discovery of azelaic acid is credited to the pioneering work of Marcella Nazzaro-Porro and

Siro Passi at the San Gallicano Dermatological Institute in Rome. Their investigation, initially

focused on the skin lipid environment and the pathogenesis of pityriasis versicolor, a common

superficial fungal infection, led to a serendipitous finding. They observed that the yeast

responsible for this condition, then known as Pityrosporum ovale (now classified as Malassezia

furfur), was capable of producing dicarboxylic acids, including azelaic acid, when cultured in

the presence of certain unsaturated fatty acids. This discovery opened the door to

understanding the biological activities of azelaic acid and its subsequent development as a

therapeutic agent.
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Natural Sources of Azelaic Acid
Azelaic acid is a naturally occurring compound found in both the plant and microbial

kingdoms. Its presence in common grains and its production by a commensal skin yeast

underscore its biocompatibility and relevance in biological systems.

Cereal Grains
Azelaic acid is present in several staple cereal grains, including wheat (Triticum spp.), rye

(Secale cereale), and barley (Hordeum vulgare)[1][2][3][4]. The concentration of azelaic acid in

these grains can vary depending on the specific cultivar, growing conditions, and the part of the

grain analyzed.

Microbial Synthesis by Malassezia furfur
The yeast Malassezia furfur, a lipophilic microorganism that is a normal inhabitant of human

skin, is a significant natural source of azelaic acid[1][5][6][7]. This yeast possesses the

enzymatic machinery to oxidize unsaturated fatty acids, such as oleic acid found in sebum, to

produce a range of dicarboxylic acids, with azelaic acid being a prominent product[1].

Quantitative Analysis of Azelaic Acid in Natural
Sources
The concentration of azelaic acid in its natural sources is a critical parameter for researchers

and drug development professionals. The following table summarizes the available quantitative

data.
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Natural Source Sample Type
Concentration of
Azelaic Acid

Reference

Wheat (Triticum

durum)

Whole Grain

(Naviglio® Extract)
0.013% w/v [4]

Wheat (Triticum

durum)

Whole Grain Flour

(Aqueous Extract)

Below Limit of

Quantification
[4]

Rye (Secale cereale) Grain

Data not available in

the reviewed

literature.

Barley (Hordeum

vulgare)
Grain

Data not available in

the reviewed

literature.

Malassezia furfur Culture Supernatant

Dependent on culture

conditions and

substrate.

[1]

Experimental Protocols
Extraction and Quantification of Azelaic Acid from
Wheat Grain
This protocol is adapted from the methodology described by Spaggiari et al. (2023)[4].

4.1.1. Extraction

Sample Preparation: Mill whole wheat grains into a fine powder.

Solvent Extraction: Suspend 10 g of wheat powder in 100 mL of a 70:30 (v/v) ethanol-water

solution.

Maceration: Stir the suspension at room temperature for 24 hours.

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
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Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary

evaporator to obtain the crude extract.

Sample for Analysis: Dissolve a known weight of the crude extract in the mobile phase for

HPLC-MS analysis.

4.1.2. Quantification by HPLC-MS

Chromatographic System: A high-performance liquid chromatograph coupled with a mass

spectrometer (HPLC-MS).

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in

acetonitrile (Solvent B).

Flow Rate: 0.5 mL/min.

Injection Volume: 10 µL.

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

Quantification: Monitor the specific m/z transition for azelaic acid. Create a calibration curve

using certified reference standards of azelaic acid to quantify the concentration in the

sample extracts.

Production and Quantification of Azelaic Acid from
Malassezia furfur
This protocol is a generalized procedure based on the known lipid-dependent nature of

Malassezia furfur and its ability to produce azelaic acid from unsaturated fatty acids[1].

4.2.1. Cultivation of Malassezia furfur

Culture Medium: Prepare a modified Dixon's agar or broth containing:

Malt extract
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Peptone

Glucose

Glycerol

Tween 40 or Tween 80 (as a lipid source)

Oleic acid (to induce azelaic acid production, typically at a concentration of 0.5-1% v/v)

Inoculation: Inoculate the sterile medium with a pure culture of Malassezia furfur.

Incubation: Incubate the culture at 30-32°C for 7-14 days with gentle agitation for broth

cultures.

4.2.2. Extraction and Quantification by GC-MS

This protocol is adapted from a general method for the analysis of dicarboxylic acids in

biological samples.

Sample Preparation: Centrifuge the broth culture to separate the yeast cells from the

supernatant. The supernatant will contain the secreted azelaic acid.

Extraction:

Acidify the supernatant to pH 2 with HCl.

Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl

acetate.

Pool the organic phases and dry over anhydrous sodium sulfate.

Evaporate the solvent to obtain the crude extract.

Derivatization:

To increase volatility for GC analysis, derivatize the azelaic acid by converting it to its

methyl ester. This can be achieved by reacting the extract with a methylating agent like

BF3-methanol.
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GC-MS Analysis:

Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: An appropriate temperature gradient to separate the derivatized

fatty acids.

Mass Spectrometry: Electron ionization (EI) with scanning of a suitable mass range.

Quantification: Identify the dimethyl azelate peak based on its retention time and mass

spectrum compared to a derivatized azelaic acid standard. Quantify using an internal

standard method.

Signaling Pathways Modulated by Azelaic Acid
Azelaic acid exerts its biological effects through the modulation of several key cellular

signaling pathways.

Inhibition of the NF-κB Signaling Pathway
Azelaic acid has been shown to interfere with the pro-inflammatory NF-κB (nuclear factor

kappa-light-chain-enhancer of activated B cells) signaling pathway. It can inhibit the

phosphorylation of IκB (inhibitor of kappa B), which prevents the translocation of the active NF-

κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes[5]

[8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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